molecular formula C14H18N2O5 B13397337 N-Cbz-L-glutamine methyl ester

N-Cbz-L-glutamine methyl ester

Cat. No.: B13397337
M. Wt: 294.30 g/mol
InChI Key: UGLQIOYVRJQLOG-UHFFFAOYSA-N
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Description

Significance in Amino Acid Chemistry and Derivative Synthesis

The strategic placement of protecting groups on N-Cbz-L-glutamine methyl ester allows for controlled and selective reactions at other sites of the molecule. This is fundamental in the multi-step synthesis of complex peptides and other organic molecules. The Cbz group, in particular, is a well-established protecting group in solution-phase peptide synthesis. peptide.com

The synthesis of this compound itself typically involves a two-step process. First, the amino group of L-glutamine is protected by reacting it with benzyl (B1604629) chloroformate in the presence of a base. smolecule.com This is followed by the esterification of the carboxyl group using methanol (B129727) and an acid catalyst to yield the final product. smolecule.com

Overview of its Utility as a Protected Glutamine Derivative

This compound is widely utilized as a protected form of L-glutamine in peptide synthesis. smolecule.com The protection of both the amino and carboxyl termini prevents unwanted side reactions, such as the formation of nitriles from the side-chain amide when using carbodiimide (B86325) coupling reagents. peptide.com This controlled reactivity is crucial for building specific peptide sequences.

The protecting groups can be selectively removed under specific conditions. The Cbz group is typically removed by catalytic hydrogenation, while the methyl ester can be hydrolyzed using an aqueous base or acid. smolecule.com This orthogonal deprotection strategy is a key feature of its utility, allowing for the sequential formation of peptide bonds.

Chemical and Physical Properties

The following table summarizes key chemical and physical properties of this compound.

PropertyValue
IUPAC Name methyl (2S)-5-amino-2-[(benzyloxy)carbonylamino]-5-oxopentanoate
Molecular Formula C14H18N2O5
Molecular Weight 294.30 g/mol
Melting Point 134-138 °C
Canonical SMILES COC(=O)C(CCC(=O)N)NC(=O)OCC1=CC=CC=C1
InChI Key UGLQIOYVRJQLOG-UHFFFAOYSA-N

Data sourced from public chemical databases.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 5-amino-5-oxo-2-(phenylmethoxycarbonylamino)pentanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O5/c1-20-13(18)11(7-8-12(15)17)16-14(19)21-9-10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3,(H2,15,17)(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGLQIOYVRJQLOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CCC(=O)N)NC(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for N Cbz L Glutamine Methyl Ester

Classical Synthetic Pathways

Classical syntheses typically follow straightforward, well-established chemical transformations. These methods focus on the direct modification of glutamic acid or glutamine precursors through selective protection and esterification steps.

One of the most direct routes begins with N-α-benzyloxycarbonyl-L-glutamic acid (N-Cbz-L-glutamic acid). The primary challenge in this approach is the selective esterification of the α-carboxylic acid group while leaving the γ-carboxylic acid group free.

A successful method involves the reaction of N-protected glutamic acids with an alkyl halide or dialkyl sulphate in the presence of a base. researchgate.net By adding an equimolecular amount of a base, such as triethylamine (B128534) or dicyclohexylamine, the α-carboxyl group is preferentially activated for reaction. researchgate.net The resulting α-ester can be isolated and purified as a dicyclohexylammonium (B1228976) salt, which effectively separates it from the unreacted starting material and the isomeric γ-ester. researchgate.net This procedure is noted for its simplicity and higher yields compared to older methods. researchgate.net However, this specific method is not suitable for creating certain activated esters like p-nitrophenyl or sterically hindered esters like tert-butyl esters. researchgate.net

Table 1: Selective α-Esterification of N-Cbz-L-Glutamic Acid

Starting Material Reagents Key Feature Reference

A fundamental and widely used strategy involves a two-step process starting from L-glutamine itself. This pathway ensures the selective modification of the carboxyl group after the more reactive amino group has been protected.

The first step is the protection of the α-amino group with a carbobenzyloxy (Cbz) group. This is typically achieved by reacting L-glutamine with benzyl (B1604629) chloroformate (Cbz-Cl) in the presence of a base like sodium bicarbonate. smolecule.com Once the N-Cbz-L-glutamine is formed and purified, the second step is the esterification of the carboxylic acid. smolecule.com This is commonly carried out using methanol (B129727) as the solvent and reagent, with a catalytic amount of a strong acid such as sulfuric acid or anhydrous hydrochloric acid to promote the reaction. smolecule.com

Improved and Scalable Synthetic Routes

Recent advancements in synthetic chemistry have led to the development of more efficient, environmentally friendly, and scalable methods for producing N-Cbz-L-glutamine methyl ester and related compounds.

One significant improvement is the use of enzymatic catalysis. The industrial protease Alcalase has been shown to be effective in selectively synthesizing α-carboxylic acid esters of various N-protected amino acids, including Cbz-protected ones. researchgate.net The reaction is performed under mild conditions in organic solvents with continuous removal of water to drive the reaction toward the product. researchgate.net This enzymatic approach provides very high yields and avoids the harsh acidic or basic conditions of many classical methods, which can be detrimental to sensitive substrates. researchgate.net

Table 2: Advanced and Scalable Synthetic Approaches

Methodology Key Reagents/Catalyst Advantages Reference
Enzymatic Esterification Alcalase, Methanol, Molecular sieves High selectivity for α-ester, mild reaction conditions, high yields (72-92%). researchgate.net
Scalable Precursor Synthesis L-Glutamic acid, Benzyl chloroformate, NaOH Optimized for large-scale production with high yield and purity. google.comgoogle.com
Purification via Salt Formation Dicyclohexylamine High purity of the final α-ester product, free from the γ-isomer. researchgate.net

Alternative Synthesis Methods

An alternative approach for peptide synthesis involving glutamine derivatives utilizes the in situ generation of active esters. This method avoids the isolation of highly reactive intermediates. One such protocol involves the reaction of an N-terminally protected amino acid with triphenylphosphine (B44618) oxide and triphosgene (B27547) in an organic solvent. google.com Triphosgene, a safer crystalline substitute for phosgene (B1210022) gas, reacts with carboxylic acids to form reactive intermediates like acid chlorides or anhydrides. nih.gov

This mixture generates a highly reactive species, likely a phosphonium (B103445) salt or a related active ester, which can then readily react with the amino group of a glutamine derivative. google.comnih.gov A patented method describes the reaction of an N-protected amino acid with triphenylphosphine oxide and triphosgene to form an active ester, which then reacts with glutamine in an aqueous solution containing an inorganic base. google.com This process is advantageous due to its use of inexpensive raw materials and simple technology, with the potential for high yields without the need for intermediate purification. google.com The reaction to form the active ester is typically carried out at temperatures ranging from -5 to 30°C. google.com

A significant challenge in the chemistry of glutamine is the selective modification of the side-chain amide in the presence of other functional groups. An efficient method has been developed for the selective hydrolysis of the γ-amide group of N-benzyloxycarbonyl (Z or Cbz) α-methyl esters of L-glutamine. rsc.org

This transformation is achieved by treating the protected glutamine derivative with tert-butyl nitrite in refluxing acetonitrile (B52724). rsc.orgrsc.org This reaction specifically targets the side-chain amide, converting it into a carboxylic acid and yielding the corresponding N-Cbz-L-glutamic acid α-methyl ester in good yield (74%) and high optical purity. rsc.org This method provides a direct route to optically pure Z-Glu-OMe, a versatile chiral building block for the synthesis of other complex molecules, such as cis-5-hydroxy-L-pipecolic acid. rsc.orgrsc.org The selectivity of this hydrolysis is notable, offering a valuable tool for chemists working with glutamine-containing peptides and other natural products. rsc.org

Chemical Transformations and Reactivity Profiles of N Cbz L Glutamine Methyl Ester

Cbz Protecting Group Manipulation

The carbobenzyloxy (Cbz or Z) group is a widely used protecting group for amines, introduced in the 1930s for peptide synthesis. total-synthesis.com It is valued for its stability under a range of conditions, yet it can be removed selectively, making it a cornerstone of many synthetic strategies. total-synthesis.com

The most common method for the deprotection of the Cbz group is catalytic hydrogenation. total-synthesis.comsmolecule.com This reaction involves the cleavage of the benzylic carbon-oxygen bond by hydrogen gas in the presence of a metal catalyst, typically palladium on carbon (Pd/C). smolecule.comgoogle.com The process is efficient and clean, yielding the deprotected amine, carbon dioxide, and toluene (B28343) as byproducts. total-synthesis.com

The reaction is generally carried out at atmospheric or slightly elevated pressures of hydrogen gas in solvents like methanol (B129727), ethanol, or ethyl acetate (B1210297). google.com The deprotection of N-Cbz-L-glutamine methyl ester via this method yields L-glutamine methyl ester. smolecule.comgoogle.com One significant limitation of this method is its incompatibility with other reducible functional groups within the molecule, such as sulfur-containing residues, alkynes, or alkenes.

Table 1: Conditions for Catalytic Hydrogenation of N-Cbz Group

Catalyst Hydrogen Source Solvent(s) Temperature Typical Reaction Time Product from this compound
Palladium on Carbon (Pd/C) H₂ gas (1-3 atm) Methanol, Ethanol, Ethyl Acetate, Dioxane Room Temperature 1-3 hours L-glutamine methyl ester
Platinum Oxide (PtO₂) H₂ gas Methanol/Ethyl Acetate Room Temperature Variable L-glutamine methyl ester

This table presents typical conditions; specific results may vary based on the substrate and precise reaction parameters. total-synthesis.comgoogle.com

Orthogonality in protecting group strategy is crucial for the synthesis of complex molecules, allowing for the selective removal of one group without affecting others. The Cbz group is orthogonal to several other common amine protecting groups, such as tert-butyloxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc). total-synthesis.com

The Boc group is labile to acid (e.g., trifluoroacetic acid, TFA), while the Fmoc group is removed under basic conditions (e.g., piperidine). rsc.org The Cbz group, conversely, is generally stable to these conditions, allowing for selective deprotection of Boc or Fmoc groups in its presence. total-synthesis.com

While catalytic hydrogenation is the primary method for Cbz removal, alternative, non-hydrogenolytic methods exist. These can be useful when a molecule contains functional groups sensitive to reduction. For instance, strong acidic conditions, such as using hydrogen bromide (HBr) in acetic acid or trifluoroacetic acid, can cleave the Cbz group, although these harsh conditions may affect other acid-sensitive groups like tert-butyl esters. total-synthesis.com More recently, methods using Lewis acids like aluminum chloride (AlCl₃) in specialized solvents have been developed for Cbz deprotection under non-reducing conditions. organic-chemistry.org

Methyl Ester Functional Group Modifications

The methyl ester at the C-terminus of this compound serves to protect the carboxylic acid from participating in unwanted reactions, such as during peptide coupling. smolecule.com However, this group can be readily modified when desired.

Hydrolysis, or saponification, of the methyl ester converts it back to the corresponding carboxylic acid, N-Cbz-L-glutamine. smolecule.comcaltech.edu This transformation is typically achieved under either acidic or basic aqueous conditions. smolecule.com

Basic hydrolysis is commonly performed using an alkali metal hydroxide (B78521), such as sodium hydroxide (NaOH) or lithium hydroxide (LiOH), in a water-miscible solvent system at room temperature. google.com The reaction proceeds via nucleophilic attack of a hydroxide ion on the ester carbonyl, forming a carboxylate salt which is then protonated during acidic workup. youtube.com Care must be taken, as strong basic conditions can lead to partial deprotection of the Cbz group or racemization at the alpha-carbon.

Acidic hydrolysis, often using refluxing 6N hydrochloric acid (HCl), can also be employed, though it is generally more forcing and can risk cleaving the Cbz protecting group as well.

Table 2: Comparative Conditions for Methyl Ester Hydrolysis

Condition Reagents Temperature Product Potential Side Reactions
Basic Hydrolysis Aqueous NaOH or LiOH Room Temperature N-Cbz-L-glutamine Partial Cbz deprotection, Racemization
Acidic Hydrolysis 6N HCl Reflux N-Cbz-L-glutamine Epimerization, Cbz cleavage

Data compiled from research findings.

The methyl ester can undergo aminolysis by reacting with an amine to form an amide bond. This reaction is useful for directly synthesizing peptide fragments or for introducing specific amide functionalities. For example, treating this compound with ammonia (B1221849) or a primary amine in a solvent like methanol can produce N-Cbz-L-glutamine amides or N-substituted amides. This reaction allows for chain elongation from the C-terminus or modification of the side chain if the ester were on the gamma-carboxyl of a glutamic acid derivative. The resulting product of aminolysis with another amino acid ester, after deprotection of the N-Cbz group, would be a dipeptide. google.combachem.com

Derivatization at the Gamma-Position

The side-chain amide of the glutamine residue is a key site of biological activity and a target for chemical modification. While generally less reactive than the alpha-amino or alpha-carboxyl groups, the gamma-amide can undergo specific transformations.

One notable reaction is intramolecular cyclization. Under certain conditions, particularly during the deprotection of the alpha-amino group or activation of the alpha-carboxyl group, the newly freed amine can attack the side-chain amide, leading to the formation of a pyroglutamate (B8496135) derivative. This is a common side reaction in peptide synthesis involving N-terminal glutamine. nih.gov

Furthermore, the side-chain amide can undergo deamidation under physiological conditions, converting the glutamine residue into a glutamate (B1630785) residue via a cyclic glutarimide (B196013) intermediate. sciprofiles.com While often a concern in protein stability, this reactivity can be exploited for specific modifications. The amide nitrogen itself can also be a site for derivatization, such as the mono-methylation that occurs on glutamine residues in certain ribosomal proteins. nih.gov Direct acylation of the gamma-carboxamide group has also been reported, though it requires specific reagents like acetic anhydride (B1165640) to proceed.

Formation of N-gamma-Alkyl and N-gamma,N-gamma-Dialkyl L-Glutamine Derivatives

The synthesis of N-gamma-alkyl and N-gamma,N-gamma-dialkyl derivatives of L-glutamine can be achieved through a multi-step process starting from L-glutamic acid, which involves intermediates structurally related to this compound. researchgate.netmostwiedzy.pl A general and facile method involves the strategic protection of the amino and alpha-carboxyl groups to selectively modify the gamma-carboxyl function. researchgate.net

The synthetic route typically begins with the conversion of L-glutamic acid into a derivative where the amino group is protected by a carbobenzyloxy (Cbz) group and the alpha-carboxyl group is protected as an ester (e.g., a tert-butyl ester). researchgate.net The free gamma-carboxyl group is then activated, often by conversion to an acid chloride or another reactive ester, to facilitate its reaction with a primary or secondary amine. This step directly leads to the formation of the desired N-gamma-alkyl or N-gamma,N-gamma-dialkyl amide bond. Subsequent deprotection steps yield the final target compounds.

The following table summarizes the synthesis of various N-gamma-alkyl glutamine derivatives, showcasing the versatility of this synthetic approach.

EntryAmine ReactantResulting N-gamma-SubstituentProduct
1Methylamine-CH₃N-gamma-Methyl-L-glutamine
2Ethylamine-CH₂CH₃N-gamma-Ethyl-L-glutamine
3Dimethylamine-CH₃, -CH₃N-gamma,N-gamma-Dimethyl-L-glutamine
4Diethylamine-CH₂CH₃, -CH₂CH₃N-gamma,N-gamma-Diethyl-L-glutamine

This table illustrates representative transformations based on the general synthetic method described in the literature. researchgate.net

Condensation Reactions with Amino Acid Methyl Esters

The side chain of glutamic acid derivatives can participate in condensation reactions to form gamma-peptide bonds. A key strategy involves the reaction of an N-protected glutamic acid anhydride with an amino acid methyl ester. researchgate.net In this reaction, the amino group of the amino acid methyl ester acts as a nucleophile, attacking one of the carbonyl carbons of the cyclic anhydride. researchgate.net

This reaction can theoretically yield two different products, an L-glutamine derivative (attack at the gamma-carbonyl) or an L-iso-glutamine derivative (attack at the alpha-carbonyl). researchgate.net However, studies have shown that the reaction can be highly regioselective, with the attack preferentially occurring at the gamma-carbonyl carbon, leading to the formation of the L-glutamine derivative. researchgate.net This provides a direct method for linking the side chain of a glutamic acid precursor to the N-terminus of another amino acid ester.

N-Protected Glutamic AnhydrideAmino Acid Methyl EsterPrimary Product
N-Acyl-Glutamic AnhydrideL-Alanine Methyl EsterN-Acyl-γ-(L-Alanyl)-L-Glutamic Acid Derivative
N-Acyl-Glutamic AnhydrideL-Leucine Methyl EsterN-Acyl-γ-(L-Leucyl)-L-Glutamic Acid Derivative
N-Acyl-Glutamic AnhydrideL-Phenylalanine Methyl EsterN-Acyl-γ-(L-Phenylalanyl)-L-Glutamic Acid Derivative

This table outlines the reactants and expected products in the condensation reaction between an N-protected glutamic anhydride and various amino acid methyl esters. researchgate.net

Alpha-Carboxyl Reactivity Post-Deprotection

The methyl ester group at the alpha-carboxyl position of this compound serves as a temporary protecting group. smolecule.com Its removal, typically through saponification (hydrolysis under basic conditions), exposes the free alpha-carboxylic acid, yielding N-Cbz-L-glutamine. smolecule.com This deprotection is a critical step that enables the subsequent participation of the alpha-carboxyl group in further chemical transformations, most notably in peptide synthesis. ekb.eg

Peptide Bond Formation with Activated Carboxyl Groups

Following the deprotection of the methyl ester, the resulting N-Cbz-L-glutamine, which now has a free alpha-carboxylic acid, can be coupled with the amino group of another amino acid ester to form a peptide bond. masterorganicchemistry.com For this reaction to proceed efficiently, the carboxylic acid group must first be activated to increase its electrophilicity. ekb.egmdpi.com

The "active ester" method is a widely used strategy for this purpose. google.com It involves reacting the N-protected amino acid with a coupling reagent to convert the carboxylic acid into a more reactive form, such as an N-hydroxysuccinimide (NHS) ester or a p-nitrophenyl ester. google.com This activated intermediate then readily reacts with the nucleophilic amino group of a second amino acid (or peptide) ester to form the desired dipeptide, with the N-Cbz-L-glutamine residue at the N-terminus. masterorganicchemistry.comgoogle.com A variety of coupling agents and additives are employed to facilitate this reaction and minimize side reactions like racemization. mdpi.com

Coupling Agent/SystemAdditiveDescription
Dicyclohexylcarbodiimide (B1669883) (DCC)N-hydroxysuccinimide (NHS)Forms a highly reactive NHS active ester intermediate. google.com
Dicyclohexylcarbodiimide (DCC)1-Hydroxybenzotriazole (HOBt)HOBt acts as a catalyst and suppresses racemization.
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC)1-Hydroxybenzotriazole (HOBt)A water-soluble carbodiimide (B86325), simplifying product purification.
(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP)N/AA phosphonium-based coupling reagent.
(1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (COMU)2,6-LutidineAn effective coupling agent used in solution-phase synthesis. luxembourg-bio.com

This table summarizes common reagents used for the activation of the alpha-carboxyl group for peptide bond formation.

Role of N Cbz L Glutamine Methyl Ester in Peptide and Peptidomimetic Synthesis

Fundamental Building Block in Peptide Synthesis

The primary application of N-Cbz-L-glutamine methyl ester is as a protected form of L-glutamine in the chemical synthesis of peptides. smolecule.com Its structure allows for the controlled and sequential formation of peptide bonds, a fundamental process in creating custom peptide chains.

In peptide synthesis, it is crucial to prevent the highly reactive amino and carboxyl groups of an amino acid from undergoing unwanted side reactions. The carbobenzyloxy (Cbz) group on the nitrogen atom of this compound serves as a temporary shield for the α-amine functionality. This protection is vital to direct the reaction specifically to the carboxyl group during peptide bond formation. The Cbz group is stable under the conditions required for peptide coupling but can be selectively removed later in the synthesis through methods like catalytic hydrogenation to reveal the free amine for subsequent reactions. smolecule.com Similarly, the methyl ester protects the carboxyl group, preventing it from reacting out of turn. This dual-protection strategy ensures that the glutamine residue is incorporated into the growing peptide chain in a precise and controlled manner.

Applications in Dipeptide Synthesis

This compound is a key component in the synthesis of various dipeptides, which are molecules consisting of two amino acids joined by a peptide bond.

The protected nature of this compound allows for its efficient coupling with other amino acids or their esterified forms. For instance, it can be condensed with other N-protected amino acids to form dipeptides. rsc.orgresearchgate.net A common method involves the use of a coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC), which facilitates the formation of the peptide bond between the free carboxyl group of an N-protected amino acid and the free amino group of another amino acid ester. google.com In one documented synthesis, N-Cbz-L-alanine was condensed with L-glutamine-γ-methyl ester using DCC to form an intermediate that, after deprotection, yielded the dipeptide. google.com This highlights the general principle where the Cbz-protected amino acid provides the N-terminus and the amino acid ester provides the C-terminus of the resulting dipeptide.

Table 1: Examples of Dipeptide Synthesis

N-Terminal ReactantC-Terminal ReactantCoupling Agent/MethodResulting Dipeptide (Protected)
N-Cbz-L-alanineL-glutamine-γ-methyl esterDicyclohexylcarbodiimide (DCC)Cbz-L-alanyl-L-glutamine-γ-methyl ester
N-Cbz-L-alanineL-cysteine methyl ester1-(4-chlorophenyl)-3-(4'-methyl-1'-piperazinyl)-2-propyn-1-oneBenzyloxycarbonyl-L-alanyl-L-cysteine methyl ester orgsyn.org
Cbz-valineSecondary amine from hydrogenated precursorDiethyl phosphorochloridate (DEPCl)Cbz-valine-containing dipeptide researchgate.net
N-Cbz-L-aspartic acid tert-butyl esterL-phenylalanine methyl esterNot specifiedCbz-L-aspartyl-(tert-butyl ester)-L-phenylalanine methyl ester

This compound serves as a crucial intermediate in the synthesis of the dipeptide N(2)-L-alanyl-L-glutamine. google.com This dipeptide is noted for its enhanced stability and solubility compared to free L-glutamine, making it suitable for various applications. rsc.org The synthesis strategy involves coupling N-Cbz-L-alanine with L-glutamine-γ-methyl ester. google.com The resulting protected dipeptide, Cbz-L-alanyl-L-glutamine-γ-methyl ester, undergoes subsequent deprotection steps, including the removal of the Cbz group and ammonolysis, to yield the final N(2)-L-alanyl-L-glutamine product. google.com

Contribution to Complex Peptide and Peptidomimetic Architectures

The utility of this compound extends beyond simple dipeptides to the construction of more complex peptide structures and peptidomimetics. smolecule.com Peptidomimetics are molecules that mimic the structure and function of natural peptides but are designed to have improved properties, such as enhanced stability or bioavailability. nih.gov

The incorporation of glutamine and its derivatives is essential in creating mimetics of biologically active peptides. This compound and similar protected amino acids are foundational building blocks in this process. researchgate.net By using such protected derivatives, chemists can assemble complex peptide chains and introduce non-natural modifications to the backbone or side chains. nih.gov This allows for the design of molecules that can mimic the three-dimensional structure of a natural peptide's binding site, potentially leading to agonists or antagonists with therapeutic potential. nih.govnih.gov The ability to control the sequence and stereochemistry during synthesis, afforded by using protected intermediates like this compound, is critical for achieving the desired structure and function in the final peptidomimetic. researchgate.net

N Cbz L Glutamine Methyl Ester As a Chiral Building Block in Asymmetric Synthesis

Synthesis of Optically Pure Derivatives

The use of N-Cbz-L-glutamine methyl ester facilitates the synthesis of a wide array of optically pure derivatives. By serving as a protected form of L-glutamine, it allows for controlled and selective reactions. smolecule.com For example, it is a common starting material for creating more complex amino acid derivatives and peptides. smolecule.com Researchers have successfully used N-Cbz-protected amino acids, including glutamine derivatives, to synthesize optically active imidazole (B134444) derivatives, which are structurally related to histamine (B1213489) and have applications as ligands for transition metals. nih.govresearchgate.net The synthesis involves a multi-step sequence starting from the N-Cbz protected α-amino acid, which acts as the source of chirality, leading to enantiopure imidazole products. nih.govresearchgate.net

Role in the Preparation of Cyclic Glutamine Analogues

This compound and its analogues are instrumental in the synthesis of cyclic glutamine derivatives, which are important pharmacophores found in various antiviral agents. acs.org These constrained analogues often exhibit enhanced binding to biological targets. acs.org A common strategy involves the stereoselective alkylation at the γ-carbon of a protected glutamic acid dimethyl ester, a close derivative of this compound. acs.orgacs.org For instance, γ-allylation of N-Boc-L-glutamate dimethyl ester, followed by a series of transformations including oxidative cleavage and reductive amination, leads to the formation of a five-membered lactam ring, a key structural feature of many cyclic glutamine analogues. acs.orgacs.org This process highlights how the inherent chirality of the starting material directs the stereochemistry of the newly formed cyclic structure.

Stereoselective Alkylation and Hydroxylation Reactions

The enolate chemistry of protected glutamic acid derivatives, including those analogous to this compound, allows for stereoselective alkylation and hydroxylation reactions at the γ- or β-positions.

Stereoselective Alkylation: The generation of an enolate from a protected glutamic acid derivative, followed by reaction with an electrophile, can introduce a new substituent with a high degree of stereocontrol. For example, the allylation of N-Boc-L-glutamate dimethyl ester proceeds with high yield and stereoselectivity. acs.orgacs.org This method has been used to synthesize precursors for complex molecules, including conformationally constrained glutamine derivatives found in natural products. nih.gov

Stereoselective Hydroxylation: Electrophilic hydroxylation of the enolate derived from dimethyl N-Cbz-L-glutamate can produce hydroxyglutamic acid derivatives. nih.govbeilstein-journals.org When the lithium enolate is treated with an oxaziridine (B8769555) (a source of electrophilic oxygen), a mixture of diastereomers is formed, often with a high preference for one isomer. nih.govbeilstein-journals.org The choice of the metal counterion (e.g., lithium, sodium, potassium) can significantly influence the diastereoselectivity of the hydroxylation. nih.govbeilstein-journals.org

Table 1: Stereoselective Reactions of Glutamate (B1630785) Derivatives

Starting Material Reaction Type Reagent Product Diastereomeric Ratio/Selectivity Reference
Dimethyl N-Cbz-L-glutamate Hydroxylation Lithium enolate, Davis oxaziridine (2S,4S)-4-hydroxy-L-glutamic acid derivative 9:1 nih.govbeilstein-journals.org
Boc-L-glutamate dimethyl ester Allylation LiHMDS, Allyl bromide (2S,4S)-2-Allyl-4-((tert-butoxycarbonyl)amino)pentanedioate High acs.org
Chiral Ni(II) complex of Gly-Schiff base Michael Addition Crotonate 3-Me-glutamine derivatives High nih.gov

This table is interactive. Click on the headers to sort the data.

Applications in Constructing Beta-Hydroxy Amino Acid Derivatives

This compound and related compounds are valuable precursors for the synthesis of β-hydroxy amino acid derivatives. rsc.orgrsc.org These molecules are important components of natural products and can serve as building blocks in peptide synthesis. rsc.orgrsc.org One synthetic strategy starts from D-glucose, where the sugar's inherent chirality is used to establish the stereocenters of the final amino acid. rsc.orgrsc.org Through a series of reactions including homologation via the Arndt-Eistert reaction, a key intermediate is formed that can be converted into various β-hydroxy glutamic acid and glutamine derivatives. rsc.orgrsc.org For example, an N-Cbz protected intermediate can be transformed into a β-hydroxy glutamine analogue, demonstrating the utility of these protected amino acids in constructing complex, multifunctional molecules. rsc.org

Enzymatic Reactions and Biocatalysis Applications

Substrate Specificity in Enzyme-Catalyzed Transformations

The specificity of enzymes towards N-Cbz-L-glutamine methyl ester and its derivatives is a critical aspect of its application in biocatalysis. The presence of the carbobenzyloxy (Cbz) group, in particular, has been shown to be a key determinant for enzyme recognition and activity.

Transglutaminases (TGases, EC 2.3.2.13) are enzymes that form isopeptide bonds through an acyl transfer reaction between the γ-carboxamide group of a glutamine residue and a primary amine. nih.gov Research has shown that for a small peptide to be recognized by tissue TGase, it often requires an N-terminal Cbz group. nih.gov While L-glutamine alone is not a substrate, derivatives like Cbz-Gln-Gly are widely used as nonproteic acyl-donor substrates for TGases. nih.gov Studies on guinea pig liver TGase have utilized a related compound, N-Cbz-L-Glu(gamma-p-nitrophenyl ester)Gly, to investigate the enzyme's acylation and deacylation mechanisms. nih.gov This highlights the importance of the Cbz group for substrate binding and catalysis. The enzyme demonstrates a strong preference for the L-isomer of glutamine, and the Cbz group can effectively substitute for the first two amino acids in a peptide chain for recognition by the enzyme. nih.gov

Kinetic studies using Cbz-protected glutamine derivatives have been instrumental in elucidating the catalytic mechanism of transglutaminases. For instance, research on microbial transglutaminase (MTG) from Streptomyces hygroscopicus used N-carboxybenzoyl-L-glutaminyl-glycine to determine optimal activity conditions. researchgate.net Similarly, detailed kinetic analyses of guinea pig liver transglutaminase with a Cbz-glutamine derivative helped to propose a general-base-catalyzed deacylation mechanism, implicating a conserved histidine residue in the active site. nih.gov

Table 1: Transglutaminase Substrate Studies

Enzyme Source Substrate/Derivative Research Focus Key Finding Citation
Guinea Pig Liver TGase N-Cbz-L-Glu(gamma-p-nitrophenyl ester)Gly Acylation/Deacylation Mechanism Helped establish a general-base-catalyzed deacylation model. nih.gov
Red Sea Bream Tissue TGase Cbz-Gln-Xaa peptides Substrate Binding Model The Cbz group is crucial for recognition by the enzyme. nih.gov
Streptomyces hygroscopicus MTG N-carboxybenzoyl-L-glutaminyl-glycine Enzyme Characterization Determined optimal pH and temperature for enzyme activity. researchgate.net

This compound and its analogs are also substrates for various hydrolases and transferases. Hydrolases, such as proteases and esterases, can cleave the ester or amide bonds. For example, enzymes have been identified that specifically deprotect N-Cbz-protected amino acids, functioning as "Cbz-ases" or amidohydrolases. rsc.org An enzyme from Sphingomonas paucimobilis has been characterized for its ability to remove the Cbz group from N-Cbz-L-phenylalanine. rsc.org This enzymatic deprotection offers a green alternative to chemical methods, such as catalytic hydrogenation, proceeding under mild conditions with high selectivity. rsc.org

In peptide synthesis, hydrolases like lipases and proteases can be used to catalyze the formation of peptide bonds. google.com Papain, a protease, has been used to catalyze the formation of C-terminal glyceryl esters from N-terminal Cbz-protected amino acids. google.com The methyl ester group of the title compound can be hydrolyzed by esterases or under controlled chemical conditions to yield the corresponding carboxylic acid, N-Cbz-L-glutamine. smolecule.com These reactions are fundamental in multi-step peptide synthesis.

Transglutaminases themselves are a type of transferase (specifically, acyltransferases), catalyzing the transfer of the glutaminyl moiety. nih.gov

Role in Enzyme Inhibition Studies (as a derivative component)

While not always an inhibitor itself, this compound is a crucial building block in the synthesis of molecules designed as enzyme inhibitors. Its protected structure allows for its incorporation into more complex molecules that target specific enzyme active sites. smolecule.com

A closely related compound, N-Carbobenzyloxy-L-glutamine, has been identified as an inhibitor of Acetohydroxy Acid Synthase (AHAS), a key enzyme in the biosynthesis pathways of branched-chain amino acids. chemicalbook.com This indicates that Cbz-glutamine structures can have direct inhibitory effects.

Furthermore, derivatives of glutamic acid and glutamine are used to create potent inhibitors for viral proteases. For example, Cbz-protected amino acids have been used as starting materials in the synthesis of trifluoromethyl ketone-containing peptides that act as inhibitors for the SARS-CoV 3CL protease. nih.gov In these synthetic pathways, the Cbz group serves as a reliable protecting group that allows for the sequential building of the inhibitor structure before its final deprotection. Similarly, Cbz-protected glutamic acid derivatives are used in the synthesis of phosphinate pseudopeptide prodrugs designed to inhibit enzymes like folylpoly-γ-glutamate synthetase (FPGS). nih.gov

Advanced Derivatization Strategies for Analytical and Synthetic Purposes

Formation of Activated Esters for Coupling Reactions

Activation of the carboxyl group is a fundamental prerequisite for forming a peptide bond. In the context of N-Cbz-L-glutamine methyl ester, while the alpha-carboxyl group is protected as a methyl ester, derivatization strategies can be conceptually applied to the side-chain amide or, more commonly, to the analogous N-Cbz-L-glutamic acid before esterification. The formation of activated esters transforms the relatively unreactive carboxylic acid into a species with a good leaving group, rendering it susceptible to nucleophilic attack by an amino group.

The conversion of a carboxyl group into an N-Hydroxysuccinimide (NHS) ester is a widely employed strategy in peptide synthesis to facilitate amide bond formation. sigmaaldrich.com This method, often referred to as the "active ester" method, involves reacting an N-protected amino acid with N-Hydroxysuccinimide. mdpi.com The reaction creates an ester with a superior leaving group compared to the hydroxyl group of the original carboxylic acid, thereby activating it for reaction with a nucleophile like the amino group of another amino acid. sigmaaldrich.commdpi.com

The process typically requires a coupling agent, such as a carbodiimide (B86325) like dicyclohexylcarbodiimide (B1669883) (DCC), to mediate the esterification. sigmaaldrich.com The resulting NHS ester is reasonably stable and can be purified and stored before being used in a subsequent coupling reaction. sigmaaldrich.com This activated intermediate reacts efficiently with primary amino groups under mild alkaline conditions (optimally pH 8.3-8.5 in aqueous buffers) to form a stable amide bond, releasing NHS as a byproduct. mdpi.comnih.gov This two-step, "one-pot" reaction is advantageous as it minimizes side reactions and is highly efficient for creating peptide linkages. springernature.com

Reagent/ComponentRole in NHS Ester Formation
N-Cbz-L-glutamic acid The starting amino acid with a protected N-terminus.
N-Hydroxysuccinimide (NHS) Reacts with the carboxyl group to form the activated ester. mdpi.com
Dicyclohexylcarbodiimide (DCC) A coupling agent that facilitates the formation of the NHS ester. sigmaaldrich.com
Solvent (e.g., DMF, Dioxane) Provides a suitable reaction medium. mdpi.com

Derivatization for Chromatographic Analysis

Gas chromatography (GC) is a powerful analytical technique, but it requires that analytes be volatile and thermally stable. researchgate.net Compounds like this compound, due to their polarity and functional groups, are not inherently suitable for GC analysis. Derivatization is therefore essential to transform the molecule into a form that is more volatile and less reactive, improving its chromatographic behavior. researchgate.net This typically involves replacing active hydrogen atoms on polar functional groups (such as the N-H of the side-chain amide) with nonpolar moieties. researchgate.net

For a compound like this compound to be analyzed by GC-MS, the primary target for derivatization is the active hydrogen on the side-chain amide. The α-amino and α-carboxyl groups are already protected by the Cbz and methyl ester groups, respectively. Chemical derivatization is performed to enhance analyte detection, improve quantitation, and facilitate structural elucidation by creating derivatives that are more compatible with the chromatographic environment. researchgate.net Common strategies include acylation and silylation, which increase volatility and thermal stability. youtube.com

Methoxycarbonylation, often performed using methyl chloroformate (MCF), is a versatile derivatization technique for GC-MS analysis of compounds containing amino and/or carboxylic acid groups. nih.gov Alkyl chloroformates react rapidly with these functional groups. In the case of this compound, the primary reaction site would be the side-chain amide. The derivatization with MCF proceeds quickly, often allowing for direct analysis without extensive sample cleanup like lyophilization. This method is valued for its speed and efficiency in preparing samples for GC-MS.

Acylation with fluorinated anhydrides, such as Pentafluoropropionic Anhydride (B1165640) (PFPA), is a robust method for preparing amino acid derivatives for GC-MS analysis. researchgate.net This technique significantly increases the volatility of the analyte and enhances its detectability, particularly in the electron-capture negative-ion chemical ionization (ECNICI) mode, due to the introduction of electronegative fluorine atoms. youtube.com

The derivatization of amino acids with PFPA is often a two-step process: first, esterification of the carboxyl groups, followed by acylation of the amino and other reactive groups with PFPA. youtube.com For this compound, where the primary functional groups are already blocked, PFPA would react with the remaining active hydrogen on the side-chain amide. The reaction is typically carried out by heating the sample with PFPA in a solvent like ethyl acetate (B1210297) (e.g., at 65°C for 30 minutes). The resulting N-pentafluoropropionyl derivative is thermally stable and well-suited for GC-MS analysis. youtube.com

ParameterCondition
Reagent Pentafluoropropionic Anhydride (PFPA)
Solvent Ethyl Acetate
Temperature ~65 °C
Time ~30 minutes
Target Group Side-chain amide (N-H)

Silylation is a common and effective derivatization strategy for GC analysis that replaces active hydrogens with a silyl (B83357) group, typically a trimethylsilyl (B98337) (TMS) or a tert-butyldimethylsilyl (TBDMS) group. researchgate.net TBDMS derivatives, formed using reagents like N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), are particularly advantageous because they are more stable and less sensitive to moisture than their TMS counterparts. researchgate.net

For this compound, the MTBSTFA reagent would target the active hydrogen on the side-chain amide. The reaction is typically performed by heating the analyte with MTBSTFA in a suitable solvent such as acetonitrile (B52724) at around 100°C for several hours. researchgate.net It is worth noting that amino acids like glutamine can sometimes produce multiple derivative products during silylation, which may require optimization of reaction conditions to favor a single product. The resulting TBDMS derivative exhibits increased volatility and thermal stability, making it amenable to GC-MS analysis.

Prodrug Conjugation and Ester Incorporation in Synthetic Pathways

The strategic derivatization of this compound is pivotal in both pharmaceutical and synthetic chemistry. The incorporation of the methyl ester and the N-Cbz group provides a versatile platform for developing prodrugs and for executing complex synthetic strategies, particularly through orthogonal protection schemes.

Prodrug Conjugation

Prodrug design is a critical strategy to enhance the physicochemical and pharmacokinetic properties of pharmacologically active agents, such as improving solubility, membrane permeability, and targeted delivery. google.com Amino acids are frequently used as "promoieties," which are conjugated to a parent drug to create a carrier-linked prodrug. ijper.org These conjugates are designed to be inactive and to undergo enzymatic or chemical conversion in the body to release the active drug. researchgate.net

While this compound is primarily a synthetic intermediate, its core structure is relevant to prodrug strategies involving glutamine analogs. For instance, glutamine antagonists like 6-Diazo-5-oxo-L-norleucine (DON), which exhibit anticancer and antiviral properties, have been developed into prodrugs. google.comnih.gov These strategies often involve modifying both the α-amino and carboxylic acid groups to improve delivery and reduce systemic toxicity. nih.gov

A common approach involves esterification. google.com In a potential prodrug strategy starting from a molecule like this compound, the methyl ester could be hydrolyzed to the free carboxylic acid. This acid could then be conjugated to a parent drug that has a suitable functional group (e.g., a hydroxyl group), forming an ester linkage. The N-Cbz group would also need to be replaced with a moiety that allows for in vivo cleavage. The goal is to create a molecule that can be transported effectively into target cells (e.g., via amino acid transporters like PEPT1) before being hydrolyzed by intracellular esterases to release the active drug. google.commdpi.com

Ester Incorporation in Synthetic Pathways

The incorporation of the methyl ester in this compound is a deliberate and strategic choice in multi-step organic synthesis, especially in peptide chemistry. smolecule.comspringernature.com The methyl ester serves as a protecting group for the C-terminal carboxylic acid, preventing it from participating in unwanted side reactions during peptide coupling. springernature.com

The true synthetic power of this compound lies in its role within an orthogonal protection strategy . nih.govub.edu Orthogonal protecting groups are sets of distinct functional groups that can be removed under specific, non-interfering conditions. nih.gov This allows for the selective deprotection of one functional group while others remain intact, which is essential for the controlled, stepwise synthesis of complex molecules like peptides. springernature.com

In this compound, the N-Cbz group and the C-terminal methyl ester form such an orthogonal pair.

N-Cbz (Carbobenzyloxy) Group: This group is stable under the conditions used to remove the methyl ester but is selectively cleaved by catalytic hydrogenation (e.g., using H₂ gas and a palladium-on-carbon catalyst). smolecule.comorganic-chemistry.org

Methyl Ester Group: This group is stable during hydrogenation but can be selectively removed via hydrolysis, typically under mild basic conditions (e.g., using sodium hydroxide (B78521) or lithium hydroxide).

This orthogonality allows a chemist to, for example, deprotect the N-terminus by removing the Cbz group to lengthen a peptide chain, and then, in a later step, deprotect the C-terminus by hydrolyzing the methyl ester to couple the entire peptide to another molecule. nih.gov The choice of the ester is also strategic; methyl esters are preferred in some schemes to avoid the harsher conditions required for other esters, like the strong acids for tert-butyl esters or hydrogenolysis for benzyl (B1604629) esters. nih.govresearchgate.net

The following table summarizes the deprotection conditions for common protecting groups used in conjunction with this compound, illustrating the principle of orthogonal synthesis.

Protecting GroupAbbreviationTypical Deprotection Reagent(s)Cleavage MechanismOrthogonal To
CarbobenzyloxyCbz or ZH₂, Pd/CHydrogenolysisMethyl Ester, Boc, Fmoc
Methyl Ester-OMeNaOH or LiOH in H₂O/MeOHHydrolysisCbz, Fmoc, Benzyl Ester
tert-ButoxycarbonylBocTrifluoroacetic Acid (TFA)AcidolysisCbz, Methyl Ester, Fmoc
9-FluorenylmethoxycarbonylFmocPiperidine in DMFBase-mediated eliminationCbz, Methyl Ester, Boc

This strategic use of protecting groups, exemplified by the structure of this compound, is fundamental to modern synthetic chemistry, enabling the efficient and controlled construction of complex biological molecules. ub.edu

Structural Analysis and Conformational Studies of N Cbz L Glutamine Methyl Ester

Computational and Theoretical Modeling

In the absence of extensive experimental data, computational and theoretical modeling serve as powerful tools to predict and understand the structural and conformational properties of N-Cbz-L-glutamine methyl ester.

Molecular mechanics simulations, utilizing force fields such as OPLS2005, can be employed to explore the conformational space of this compound. These simulations model the molecule as a collection of atoms connected by springs, and the potential energy is calculated as a function of the atomic coordinates. By searching for low-energy conformations, it is possible to identify the most stable structures of the molecule. Such studies on N-Cbz-protected amino acids have provided insights into their conformational preferences and interactions with solvent molecules. For this compound, these simulations could predict the preferred dihedral angles of the backbone and side chain, as well as the orientation of the Cbz and methyl ester groups.

Density Functional Theory (DFT) is a quantum mechanical method that can provide highly accurate information about the electronic structure and energetics of molecules. DFT calculations can be used to optimize the geometry of different conformers of this compound and to calculate their relative energies. This allows for a detailed understanding of the factors that govern its conformational preferences, such as steric hindrance, hydrogen bonding, and electronic effects. Theoretical studies on similar N-acetylated amino acid amides have successfully used DFT to explore their conformational landscapes. For this compound, DFT calculations could be used to predict the most stable conformers and to analyze the intramolecular interactions that stabilize these structures.

Analysis of Conformational Preferences and Intramolecular Interactions

Detailed conformational analysis of this compound is not available in the literature. Such an analysis would typically involve computational methods, like Density Functional Theory (DFT), to identify low-energy conformers and the rotational barriers between them. The conformational landscape of this molecule is expected to be complex, with multiple rotatable bonds in the glutamine side chain and the N-Cbz protecting group. Intramolecular interactions, particularly hydrogen bonds, would play a significant role in determining the relative stability of these conformers.

While intramolecular hydrogen bonding is anticipated in this compound, specific studies elucidating these networks are absent from the scientific literature. Potential hydrogen bond donors include the N-H group of the carbamate (B1207046) and the N-H protons of the side-chain amide. Acceptors could include the carbonyl oxygens of the ester, the carbamate, and the side-chain amide. The formation of these bonds would significantly influence the molecule's three-dimensional structure. Without experimental or computational data, a table of hydrogen bonding parameters (distances and angles) cannot be provided.

No studies were found that investigate the effect of different solvents on the conformational populations of this compound. It is well-established that the polarity of the solvent can influence the conformational equilibrium of molecules. In polar, protic solvents, intermolecular hydrogen bonds with the solvent can compete with and disrupt intramolecular hydrogen bonds, favoring more extended conformations. Conversely, in nonpolar solvents, intramolecular hydrogen bonds are more likely to be preserved, leading to more compact, folded structures. Quantitative data on the percentage of different conformers in various solvents for this compound is not available.

Applications in Complex Molecule Synthesis and Methodological Development

Versatility in Organic Synthesis as a Synthetic Handle

The primary utility of N-Cbz-L-glutamine methyl ester in organic synthesis stems from its role as a bifunctional building block with orthogonally protected functional groups. The carbobenzyloxy (Cbz) group protecting the α-amino group and the methyl ester protecting the α-carboxyl group offer stability under a range of reaction conditions while being selectively removable. This allows for controlled manipulation of the molecule, making it an essential intermediate in fields like peptide synthesis and pharmaceutical research.

The Cbz group is typically removed via catalytic hydrogenation, a mild process that does not affect most other functional groups. Conversely, the methyl ester can be hydrolyzed to the corresponding carboxylic acid using aqueous base or acid, leaving the Cbz group intact. This differential reactivity is the cornerstone of its versatility, enabling chemists to unmask either the amine or the carboxylic acid as needed for subsequent coupling reactions.

In peptide synthesis, this compound is used as a protected form of L-glutamine. The protection strategy prevents the reactive amino group from engaging in unwanted side reactions during the formation of a peptide bond with another amino acid. Once the desired coupling is achieved, the protecting groups can be selectively removed to elongate the peptide chain further. This controlled approach is fundamental to synthesizing peptides with a defined sequence. For instance, it is a precursor in multi-step syntheses to create dipeptides such as N(2)-L-alanyl-L-glutamine.

The table below summarizes the key deprotection reactions that illustrate the compound's function as a synthetic handle.

Protecting GroupFunctional Group ProtectedDeprotection Reagent/ConditionResulting Functional Group
Carbobenzyloxy (Cbz)α-Amino groupCatalytic Hydrogenation (e.g., Pd/C, H₂)Free α-Amino group
Methyl Esterα-Carboxyl groupHydrolysis (e.g., NaOH or HCl in water)Free α-Carboxyl group

This table details the selective deprotection methods for this compound.

Contribution to the Design and Synthesis of Advanced Chemical Probes

Beyond its role in traditional peptide synthesis, protected glutamine derivatives like this compound are instrumental in the creation of advanced chemical probes designed to investigate biological processes. These probes often feature complex functionalities that require a meticulously planned synthetic route, where protected amino acids serve as key starting materials.

A notable example is the synthesis of glutamine-based peptide inhibitors targeting viral proteases, such as the SARS-CoV 3CL protease. In such syntheses, a closely related precursor, Cbz-L-glutamic acid (Cbz-L-Glu-OH), is utilized to construct a molecule featuring a trifluoromethyl ketone moiety. This functional group acts as a warhead that interacts with the active site of the enzyme. The synthesis demonstrates how a protected glutamine or glutamate (B1630785) framework is essential for building these sophisticated probes. The Cbz group ensures that the amino functionality remains inert while other parts of the molecule are assembled and modified.

The general synthetic strategy involves several key transformations where the protected amino acid scaffold is progressively elaborated. The following table outlines a representative sequence for the synthesis of a key intermediate for such a probe, starting from a protected glutamic acid derivative.

StepStarting MaterialKey Reagents and ConditionsProductPurpose
1Cbz-L-Glu-OHReagents to form an oxazolidinoneOxazolidinone acidCreation of a key cyclic intermediate.
2Oxazolidinone acidtert-Butanoltert-Butyl esterProtection of the side-chain carboxyl group.
3tert-Butyl esterSilylation reagentsSilyl (B83357) etherProtection of a newly formed hydroxyl group.
4Silyl etherTrifluoromethylating agentTrifluoromethyl-β-amino alcohol intermediateIntroduction of the key trifluoromethyl group.

This table illustrates the multi-step synthesis of a key intermediate for a protease inhibitor, highlighting the role of the protected amino acid framework.

This systematic approach, reliant on the stability and selective reactivity of the protected glutamine derivative, enables the construction of highly specific and potent chemical probes for biological and medicinal research.

Role in the Development of Novel Synthetic Methodologies

This compound and its analogues are not only used within existing synthetic frameworks but also play a role in the development of new synthetic methodologies. The compound serves as a model substrate for testing and refining novel chemical and enzymatic reactions.

One area of methodological innovation is the use of enzymes in organic synthesis. Lipase-catalyzed protection and deprotection cascades have been explored as sophisticated and environmentally friendly routes for producing this compound. These enzymatic transformations can offer high regioselectivity, selectively modifying one functional group while leaving others untouched, which is often a challenge in traditional chemical synthesis.

Furthermore, derivatives of N-Cbz-L-glutamine are employed in the development of methods for synthesizing non-natural or modified amino acids. For example, the lithium enolate of dimethyl N-Cbz-L-glutamate has been treated with electrophilic reagents like the Davis oxaziridine (B8769555) to introduce a hydroxyl group at the C4 position with high diastereoselectivity. This reaction is a key step in a novel synthetic route to produce (4S)-4-hydroxy-L-glutamic acid, a valuable analogue for studying glutamate receptors. Such studies expand the toolbox of synthetic chemists, enabling the creation of novel amino acid derivatives with unique properties.

The compound is also central to established techniques like the "active ester" method for peptide synthesis. In this approach, the carboxyl group of an N-protected amino acid is activated, often by forming an N-hydroxysuccinimide ester, which then readily reacts with the free amino group of another amino acid or peptide, including unprotected glutamine. The reliability of N-Cbz protected amino acids in these reactions has cemented their place in the development and optimization of peptide coupling strategies.

Q & A

Q. What are the established synthetic routes for N-Cbz-L-glutamine methyl ester, and what are their critical reaction parameters?

this compound is typically synthesized via coupling reactions between N-Cbz-L-glutamine and activated methyl esters. For example, peptide coupling reagents like DCC or EDC with HOBt are employed in anhydrous solvents (DMF or DCM) at room temperature. Purity is validated using HPLC (>97% HLC), as noted in protocols for similar carbobenzyloxy-protected derivatives .

Q. How does the ester group (methyl vs. benzyl) in N-Cbz-L-glutamine derivatives influence deprotection strategies?

Methyl esters are cleaved under mild basic conditions (e.g., LiOH/MeOH-H₂O), while benzyl esters require hydrogenolysis. The methyl group is preferred in orthogonal protection schemes to avoid side reactions during global deprotection, as demonstrated in benzyl ester analogs .

Q. What analytical techniques are essential for characterizing this compound?

Key methods include:

  • NMR for confirming stereochemistry and esterification.
  • HPLC (High-Performance Liquid Chromatography) for purity assessment (>97% HLC).
  • Mass spectrometry to verify molecular weight and fragmentation patterns .

Q. Why is the Cbz (carbobenzyloxy) protecting group favored in glutamine derivatives?

The Cbz group provides stability under acidic and basic conditions while being selectively removable via hydrogenolysis. This compatibility is critical in peptide synthesis to preserve the glutamine side chain during elongation .

Q. What are common impurities in this compound synthesis, and how are they identified?

Impurities include unreacted starting materials, diastereomers, or hydrolyzed products. These are characterized via HPLC retention time shifts, NMR signal discrepancies, and mass spec anomalies .

Advanced Research Questions

Q. How can failed cyclocondensation reactions involving this compound be troubleshooted?

In auranthine synthesis, cyclocondensation failures were attributed to competing side reactions or incompatible Lewis acids (e.g., Sn(OTf)₂). Solutions include:

  • Testing alternative catalysts (e.g., ZnCl₂).
  • Optimizing solvent polarity (THF or acetonitrile).
  • Screening microwave irradiation parameters (temperature, time) .

Q. What experimental design principles apply to optimizing coupling efficiency in solid-phase peptide synthesis (SPPS)?

Taguchi experimental design (e.g., L9 orthogonal arrays) can systematically evaluate parameters like:

  • Coupling reagent (HATU vs. HBTU).
  • Reaction time (1–24 hours).
  • Solvent (DMF vs. NMP). This approach minimizes trials while maximizing yield, as demonstrated in esterification optimizations .

Q. How does the tert-butyl ester variant of N-Cbz-L-glutamine compare in stability and reactivity?

The tert-butyl ester (CAS 3886-08-6) offers enhanced steric protection against nucleophiles but requires strong acids (TFA) for cleavage. This contrasts with methyl esters, making it suitable for stepwise deprotection in complex syntheses .

Q. What role does this compound play in synthesizing fused heterocycles?

It serves as a glutamine precursor in quinazolinone-benzodiazepine hybrids. Challenges include avoiding intramolecular amide interference during cyclization, necessitating meticulous protecting group compatibility checks .

Q. How can Non-Kolbe electrolysis be adapted for synthesizing N-protected glutamine derivatives?

This method enables decarboxylative coupling of this compound with electrophiles. Key parameters include electrode material (Pt/C), current density, and pH control to prevent side reactions .

Methodological Notes

  • Data Contradiction Analysis : When literature protocols fail (e.g., cyclocondensation ), systematically vary catalysts, solvents, and temperatures while monitoring intermediates via LC-MS.
  • Experimental Reproducibility : Document reaction conditions (anhydrous status, reagent grades) meticulously to align with peer-reviewed syntheses .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.